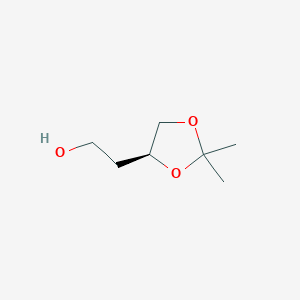

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

概要

説明

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is a chiral compound with a unique structure that includes a dioxolane ring and an ethanol group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the dioxolane ring and the introduction of the ethanol group. One common method involves the use of a chiral catalyst to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to maximize yield and purity. This often includes the use of high-pressure reactors, temperature control, and purification techniques such as distillation or chromatography.

化学反応の分析

Types of Reactions

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield an aldehyde or carboxylic acid, while reduction may produce different alcohols.

科学的研究の応用

Pharmaceutical Development

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol serves as a crucial building block in the synthesis of various pharmaceutical agents. Its chiral nature allows it to enhance drug efficacy and stability, making it particularly valuable in the development of new medications.

Case Study: Synthesis of Antidiabetic Agents

A notable application of this compound is in the synthesis of antidiabetic molecules. For instance, it has been utilized in the preparation of cytopiloyne, an anti-diabetic agent, demonstrating its role as a starting material for biologically active compounds .

Cosmetic Formulations

The compound is also widely used in cosmetic formulations due to its moisturizing properties and ability to improve product texture. Its inclusion in skin care products enhances hydration and overall skin feel.

Data Table: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Moisturizers | Enhances hydration and skin texture |

| Creams | Provides a smooth application and feel |

| Serums | Improves absorption and effectiveness |

Polymer Chemistry

In polymer chemistry, this compound contributes to the production of specialty polymers. These polymers exhibit improved flexibility and durability, making them ideal for coatings and adhesives.

Case Study: Specialty Polymers

Research has shown that incorporating this compound into polymer matrices results in materials with enhanced mechanical properties, suitable for various industrial applications .

Biochemical Research

The compound is valuable in biochemical research, particularly in studies involving enzyme activity and metabolic pathways. It aids researchers in understanding complex biological processes.

Application Example:

In enzyme kinetics studies, this compound has been used as a substrate or inhibitor to investigate enzyme mechanisms .

Flavor and Fragrance Industry

In the flavor and fragrance industry, this compound acts as a flavoring agent that enhances the sensory profile of food and beverages. Its pleasant aroma makes it suitable for use in perfumes as well.

Data Table: Flavor and Fragrance Applications

| Application | Role |

|---|---|

| Food Products | Enhances flavor profiles |

| Beverages | Used as a flavoring agent |

| Perfumes | Provides pleasant aroma |

Green Chemistry Initiatives

Recent research has focused on developing bio-based solvents utilizing this compound as a model compound. This approach aligns with sustainability efforts within the chemical industry.

Case Study: Bio-Based Solvent Development

A study highlighted the challenges faced in developing bio-based solvents from glycerol-derived compounds like this compound. The research emphasized using green synthetic routes to produce less hazardous alternatives for traditional solvents .

作用機序

The mechanism by which (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol exerts its effects depends on its specific application. In organic synthesis, it acts as a chiral building block, influencing the stereochemistry of the final product. In biological systems, it may interact with enzymes or other proteins, affecting their activity and function.

類似化合物との比較

Similar Compounds

®-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: The enantiomer of the compound, with opposite stereochemistry.

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: The racemic mixture containing both enantiomers.

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid: A related compound with an acetic acid group instead of an ethanol group.

Uniqueness

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in chemical and biological systems. This makes it particularly valuable in applications where chiral purity is essential, such as in pharmaceutical synthesis.

生物活性

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique dioxolane structure, which contributes to its biological activity. The synthesis of this compound typically involves the use of glycerol as a starting material, with various methods employed to achieve high yields and purity.

Recent advancements have highlighted solvent-free synthesis methods that enhance the eco-friendliness of the production process. For instance, a method utilizing organic acids as catalysts has been reported to yield up to 99.3% of the intermediate product without the need for solvents, thereby minimizing environmental impact .

Antiviral Properties

One of the most notable biological activities of this compound is its antiviral potential. In studies focused on HIV-1 inhibition, derivatives of this compound exhibited significant antiviral activity with an effective concentration (EC50) as low as 0.15 µg/mL . This suggests that modifications to the dioxolane structure may enhance its efficacy against viral pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing similar dioxolane structures can inhibit cancer cell proliferation. For example, compounds derived from quinoxaline structures that incorporate dioxolane moieties demonstrated IC50 values in the low micromolar range against various cancer cell lines . This highlights the potential for this compound and its derivatives in cancer therapeutics.

Phytotoxic Effects

In addition to its effects on human health, this compound has shown phytotoxic effects. Studies have indicated that certain derivatives can affect plant growth and development by altering mitotic indices and inducing chromosomal aberrations in plant cells . This suggests potential applications in agricultural settings as a herbicide or growth regulator.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the compound interacts with specific biological targets through hydrogen bonding and hydrophobic interactions due to its unique structural features . These interactions may facilitate binding to enzymes or receptors involved in viral replication or cancer cell proliferation.

Case Studies

Several case studies have explored the applications of this compound:

- Antiviral Efficacy : A study demonstrated that derivatives with dioxolane structures significantly inhibited HIV replication in vitro, suggesting their potential as antiviral agents .

- Anticancer Research : In vitro assays showed that compounds derived from dioxolane exhibited selective cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, indicating their promise in cancer treatment .

- Phytotoxic Assessment : Research on the phytotoxicity of related compounds revealed their ability to disrupt normal cell division in plant meristematic cells, providing insights into their potential use as herbicides .

特性

IUPAC Name |

2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEZYENJAMOWHW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453328 | |

| Record name | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32233-43-5 | |

| Record name | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane useful in synthesizing complex molecules like lipoic acid?

A1: This compound serves as a valuable precursor to optically active oxiranes. [] These oxiranes, in turn, are crucial for constructing the lipoic acid skeleton with defined stereochemistry. [] The compound's structure allows for further chemical transformations, making it a flexible building block for multi-step synthesis. []

Q2: Can you provide an example of how (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is incorporated into a target molecule?

A2: Absolutely. In the synthesis of a novel intercalating nucleic acid analogue, (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is used as the starting point. [] It undergoes a series of reactions, including alkylation, hydrolysis, and Sonogashira coupling, ultimately leading to the formation of a phosphoramidite monomer. [] This monomer is then incorporated into an oligonucleotide for studying the thermal stability of Hoogsteen-type triplexes. []

Q3: Are there any alternative synthetic routes to obtain (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane?

A3: Yes, researchers have explored different pathways. For instance, it can be synthesized starting from (2R,3R)-Di-n-butyltartrate, highlighting its versatility in chiral pool synthesis. [] Another approach utilizes (S)-malic acid as a starting material, demonstrating the possibility of obtaining this valuable chiral building block from different sources. []

Q4: What makes (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane particularly attractive for synthesizing bioactive molecules?

A4: Its chiral nature is paramount. Many bioactive molecules, including drugs and natural products, are chiral, meaning they exist in two non-superimposable mirror image forms (enantiomers). [] Often, only one enantiomer exhibits the desired biological activity. [] Utilizing (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane in synthesis allows for the precise control of stereochemistry, leading to the production of enantiomerically pure compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。